2-cyclopentylbenzoic Acid

概述

描述

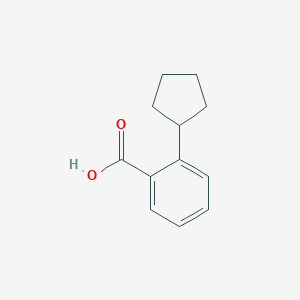

2-cyclopentylbenzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid where a cyclopentyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylbenzoic acid typically involves the reaction of 4-bromo-2-fluorobenzoic acid with cyclopentyl magnesium bromide. This reaction leads to the formation of 4-bromo-2-cyclopentylbenzoic acid. Subsequent lithium-halogen exchange and treatment with triisopropyl borate yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

化学反应分析

Types of Reactions

2-cyclopentylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Derivatives such as cyclopentylbenzoic acid derivatives.

Reduction: Cyclopentylbenzyl alcohol.

Substitution: Various substituted cyclopentylbenzoic acids depending on the substituent introduced.

科学研究应用

2-cyclopentylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-cyclopentylbenzoic acid involves its interaction with specific molecular targets and pathways. As a derivative of benzoic acid, it may exert its effects through similar pathways, such as inhibiting microbial growth by disrupting cell membrane integrity or interfering with metabolic processes .

相似化合物的比较

Similar Compounds

Benzoic acid: The parent compound, widely used as a food preservative and in medicinal applications.

Cyclopentylbenzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

2-cyclopentylbenzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

2-Cyclopentylbenzoic acid (CPBA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cyclopentyl group attached to a benzoic acid moiety. Its structural features contribute to its interaction with various biological targets, particularly in kinase inhibition.

Biological Activities

1. Inhibition of CAMKK2

Recent studies have highlighted the role of this compound as a potent inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). CAMKK2 is implicated in various cellular processes including metabolism, inflammation, and cancer progression. Inhibition of CAMKK2 has been linked to reduced cancer cell proliferation and migration, making it a target for cancer therapies.

- Mechanism of Action : The compound inhibits CAMKK2 by disrupting its phosphorylation activity, which is crucial for downstream signaling pathways involved in tumor growth and survival. This inhibition has been shown to induce apoptosis in cancer cell lines such as prostate and breast cancer cells .

2. Antioxidant Activity

CPBA exhibits significant antioxidant properties, which are vital for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated through various assays, indicating its potential as a therapeutic agent for diseases linked to oxidative damage.

- Research Findings : Studies have shown that CPBA can effectively reduce levels of reactive oxygen species (ROS) in vitro, suggesting its utility in protective strategies against oxidative stress-related diseases .

Case Studies

Case Study 1: Cancer Cell Lines

In vitro studies involving human cancer cell lines (e.g., HeLa, MCF7) demonstrated that treatment with CPBA resulted in significant cytotoxicity. The selectivity of CPBA for cancer cells over normal cells was confirmed through MTT assays, highlighting its potential as a selective anticancer agent .

Case Study 2: Metabolic Disorders

Research indicates that CPBA may also influence metabolic pathways. In animal models, administration of CPBA led to decreased food intake and weight loss, suggesting its role in appetite regulation and potential applications in treating obesity .

Table 1: Biological Activities of this compound

Table 2: IC50 Values for Inhibition of CAMKK2 by Various Compounds

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 2-cyclopentylbenzoic acid, and what yields can researchers expect under optimized conditions?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, cyclopentyl groups can be introduced via acid-catalyzed reactions, followed by carboxylation. A feasible route with a reference yield of 83.0% involves hydrolysis of (±)-2-(1-hydroxypentyl)benzoic acid derivatives under alkaline conditions . Researchers should optimize reaction parameters (e.g., temperature, catalyst loading) and confirm product purity using HPLC or NMR.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve cyclopentyl proton splitting patterns. Infrared (IR) spectroscopy can validate carboxyl and aromatic C-H stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. For reproducibility, experimental protocols must detail solvent systems, column types, and calibration standards, as outlined in academic reporting guidelines .

Q. What experimental parameters should be prioritized when assessing the stability of this compound in different environments?

- Methodological Answer : Stability studies should evaluate pH, temperature, and light exposure. For example, accelerated degradation tests under acidic/alkaline conditions (pH 1–13) at 40–60°C can identify decomposition pathways. UV-Vis spectroscopy monitors absorbance changes, while gas chromatography-mass spectrometry (GC-MS) identifies degradation byproducts. Protocols must specify sampling intervals and statistical methods for rate constant calculations, adhering to reproducibility standards .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model molecular orbitals, electrostatic potentials, and bond dissociation energies. For this compound, studies should focus on the carboxyl group’s electron-withdrawing effects on the aromatic ring and cyclopentyl steric interactions. Topological analysis (AIM) and Natural Bond Orbital (NBO) theory can further explain intramolecular hydrogen bonding and charge distribution. Comparative studies with analogs (e.g., 2-benzoylbenzoic acid) provide insights into substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from variations in assay conditions (e.g., cell lines, concentration ranges). Researchers should cross-reference experimental protocols, validate results using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP), and apply multivariate statistical analysis. Meta-analyses of published datasets, accounting for covariates like pH or solvent polarity, can identify confounding factors .

Q. How can reaction mechanisms involving this compound in catalytic processes be elucidated?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE), isotopic labeling (e.g., ¹⁸O in carboxyl groups), and in situ spectroscopy (e.g., FT-IR monitoring of intermediates). For example, in acid-catalyzed esterification, tracking proton transfer steps via deuterated solvents clarifies rate-determining stages. Computational simulations (MD/DFT) complement experimental data by mapping transition states and activation energies .

Q. Methodological Guidelines for Data Reporting

- Experimental Reproducibility : Follow Beilstein Journal guidelines: report synthesis details (catalyst, solvent, reaction time), characterization data (NMR shifts, HPLC retention times), and statistical analyses (error margins, n-values) in the main text or supplementary materials .

- Computational Transparency : Provide input files (coordinates, basis sets) and validation against crystallographic data for DFT studies .

属性

IUPAC Name |

2-cyclopentylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRGWESZAIJLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91495-66-8 | |

| Record name | 2-cyclopentylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。